PDE4 Long-Form Activation vs. Flecainide's Nav1.5 Blockade: Target Engagement Divergence
CAS 320418-34-6 is claimed by Mironid Limited as an activator of long-form PDE4 enzymes, intended to reduce intracellular cAMP levels, which is mechanistically opposite to the sodium channel blockade of flecainide, the prototypical 2,5-bis(2,2,2-trifluoroethoxy)benzamide [1]. Flecainide does not activate PDE4 at therapeutic concentrations. This constitutes a fundamental mechanistic bifurcation within the identical core scaffold, directly impacting disease model selection.
| Evidence Dimension | Primary pharmacological mechanism |
|---|---|
| Target Compound Data | PDE4 long-form activation (cAMP hydrolysis increase) |
| Comparator Or Baseline | Flecainide: Nav1.5 sodium channel blockade (use-dependent inhibition) |
| Quantified Difference | Orthogonal target engagement; no shared primary pharmacology |
| Conditions | Patent disclosure (US 11,046,660 B2) vs. established flecainide pharmacology |
Why This Matters
A researcher requiring cAMP reduction in ADPKD or hyperparathyroidism models cannot substitute flecainide for CAS 320418-34-6, as flecainide lacks PDE4-activating properties; this dictates separate procurement.
- [1] Mironid Limited. Compounds and Their Use as PDE4 Activators. U.S. Patent US 11,046,660 B2, June 29, 2021. View Source
